

Application Notes: In Vitro A2A Receptor Binding Assay Using Tozadenant

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Compound of Interest

Compound Name: **Tozadenant**

Cat. No.: **B1682436**

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Introduction

These application notes provide a detailed protocol for conducting an in vitro competitive radioligand binding assay to determine the affinity of **Tozadenant** for the human adenosine A2A receptor. **Tozadenant** (SYN-115) is a selective A2A receptor antagonist that has been investigated for its therapeutic potential in neurodegenerative diseases such as Parkinson's disease.^{[1][2][3]} The A2A receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the basal ganglia and plays a crucial role in modulating dopaminergic signaling.^[1] ^[4] Antagonism of the A2A receptor is a promising non-dopaminergic approach to alleviate motor symptoms in Parkinson's disease.

This document outlines the necessary reagents, equipment, and step-by-step procedures for a robust and reproducible binding assay using membranes from HEK293 cells stably expressing the human A2A receptor and the radioligand [³H]ZM241385.

Data Presentation: Binding Affinity of Tozadenant

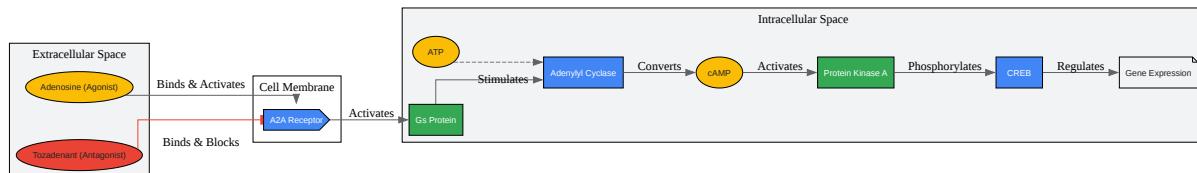
The following table summarizes the reported binding affinities of **Tozadenant** for the human adenosine A2A receptor from various in vitro studies.

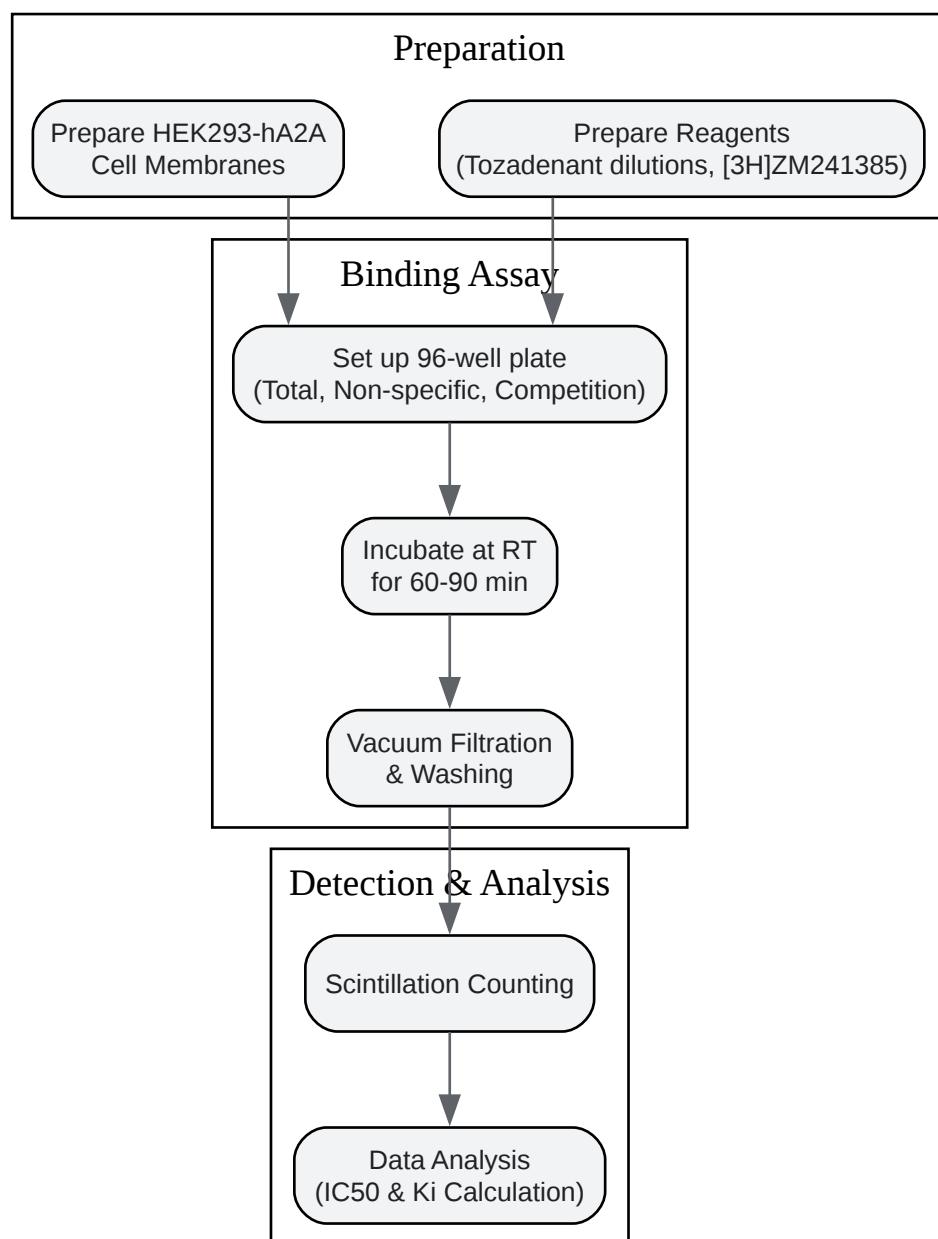
Compound	Receptor	Assay Type	Radioligand	Cell Line	Ki (nM)	Reference
Tozadenant	Human A2A	Radioligand Binding	Not Specified	Not Specified	4.9 - 11.5	
Tozadenant	Human A2A	Radioligand Binding	Not Specified	Not Specified	11.5	
Tozadenant Analogues	Human A2A	Radioligand Binding	Not Specified	Not Specified	2.4 - 38	

Note: The variability in Ki values can be attributed to differences in experimental conditions, such as radioligand concentration, buffer composition, and cell membrane preparation.

Signaling Pathway

The adenosine A2A receptor is coupled to a Gs protein. Upon agonist binding, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This in turn activates Protein Kinase A (PKA), which can modulate the activity of various downstream effectors, including the cAMP responsive element-binding protein (CREB). In the striatum, A2A receptors form heterodimers with dopamine D2 receptors, and their activation can antagonize D2 receptor signaling, a key mechanism in the pathophysiology of Parkinson's disease.





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References

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- 2. Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development and those already discontinued - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
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